Fluocinolone Acetonide Impurity

Description

Fluocinolone acetonide (FA) is a synthetic glucocorticoid used primarily in ophthalmic and dermatological formulations. Regulatory bodies mandate stringent control, with impurities often classified as process-related or degradation products. Key impurities include:

- Fluocinolone Acetonide Impurity 10: CAS 1181-32-4, molecular formula C₂₆H₃₂ClFO₇ (MW 510.98), structurally characterized by a 6α-chloro substitution .

- EP Impurities A–K: Examples include EP Impurity A (21-carboxylic acid derivative, MW 466.48) and EP Impurity C (Fluocinolone, MW 412.43) .

- Control Standards: Reference materials like Control 981 (0.17% impurity by HPLC) and Control 901 (two HPLC-detected impurities) ensure pharmacopeial compliance .

Properties

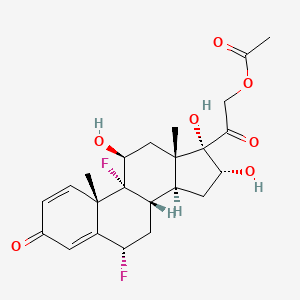

Molecular Formula |

C23H28F2O7 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H28F2O7/c1-11(26)32-10-19(30)23(31)17(28)8-13-14-7-16(24)15-6-12(27)4-5-20(15,2)22(14,25)18(29)9-21(13,23)3/h4-6,13-14,16-18,28-29,31H,7-10H2,1-3H3/t13-,14-,16-,17+,18-,20-,21-,22-,23-/m0/s1 |

InChI Key |

UFBXNEAKEMBKBR-MASFLUIBSA-N |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)O)O |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)O)O |

Origin of Product |

United States |

Preparation Methods

Hydrofluoric Acid-Mediated Fluorination and Acetonide Formation

A key step in fluocinolone acetonide synthesis is the reaction of intermediate compounds with hydrofluoric acid (HF) in the presence of acetone to form the acetonide moiety and introduce fluorine atoms at specific positions. This step is critical and also a major source of impurities.

Procedure : A solution of 60-62% HF in dimethylformamide (DMF) is mixed with acetone and cooled to -5 to 0°C. The intermediate (e.g., 11β,21-dihydroxy-16α,17-(1-methylethylene)bis(oxy)-6α,9-difluoropregna-1,4-diene-3,20-dione) is slowly added over 30-60 minutes under temperature control (0-5°C). The reaction proceeds for 5 hours monitored by thin-layer chromatography (TLC) until completion.

Workup : The reaction mixture is diluted with precooled water (0-10°C), neutralized with ammonia to pH 6-7, stirred, filtered, washed, and dried at 50-60°C to yield crude fluocinolone acetonide with approximately 95% purity and 100% yield.

Impurity Generation : Impurities arise from incomplete fluorination, side reactions during acetonide formation, and residual starting materials. The harsh conditions can also cause degradation products.

Epoxide Ring Opening and Deacetylation

Alternative synthetic approaches involve epoxide intermediates where the ring opening is performed by hydrohalic acids (HF, HCl, HBr), followed by deacetylation to yield fluocinolone acetonide or related impurities.

Process : The epoxide ring of intermediate compounds is opened using hydrohalic acids, preferably HF, under controlled temperature (e.g., -5°C to 2°C). Subsequent deacetylation is carried out using sodium hydroxide in methanol and methylene chloride, yielding fluocinolone acetonide or its impurities.

Purification : The crude product may be purified by crystallization or column chromatography to isolate impurities or achieve higher purity fluocinolone acetonide.

Green Chemistry and Quality by Design Approaches

Recent studies have applied analytical quality by design (AQbD) and green chemistry principles to optimize impurity preparation and detection. Ultra-high performance liquid chromatography (UHPLC) methods have been developed to identify and quantify impurities with high reproducibility and minimal environmental impact.

Comparative Data Table of Preparation Conditions and Outcomes

In-Depth Research Findings on Impurity Profiles

Impurity Types : Process-related impurities include partially fluorinated steroids, hydrolysis by-products, and acetonide ring-opened species. Degradation impurities may form under storage, especially in aqueous or oil-based formulations.

Stability Considerations : Fluocinolone acetonide degrades less in microemulsion systems compared to aqueous solutions, indicating formulation impact on impurity formation.

Analytical Characterization : Stability-indicating chromatographic methods have been validated to separate fluocinolone acetonide from its impurities, ensuring accurate quality control.

Summary and Industrial Implications

The preparation of fluocinolone acetonide impurities is closely linked to the synthetic route and conditions used. The preferred modern method involves controlled HF-mediated fluorination and acetonide formation under mild conditions, achieving high yield and purity with reduced environmental impact. Alternative epoxide ring-opening methods provide flexibility but require careful purification. Analytical advancements support impurity profiling for regulatory compliance.

Industrial production benefits from these optimized methods by reducing toxic reagent usage, simplifying purification, and ensuring consistent product quality.

Chemical Reactions Analysis

Fluocinolone acetonide impurity undergoes various chemical reactions, including:

Oxidation: Exposure to light and oxygen can lead to the formation of hydroperoxide impurities.

Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.

Substitution: Substitution reactions can occur, especially in the presence of nucleophiles, leading to the formation of substituted products.

The major products formed from these reactions include hydroperoxide derivatives and other oxidized forms of fluocinolone acetonide .

Scientific Research Applications

Fluocinolone acetonide impurity has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling.

Biology: Studied for its potential genotoxic effects and its impact on cellular processes.

Medicine: Research on the safety and efficacy of fluocinolone acetonide formulations often includes the study of impurities to ensure patient safety.

Industry: Used in the pharmaceutical industry to improve the quality control of corticosteroid formulations.

Mechanism of Action

The mechanism of action of fluocinolone acetonide impurity involves its interaction with cellular components, leading to potential genotoxic effects. The impurity can cause oxidative damage to DNA, leading to mutations and other genetic alterations. The molecular targets include DNA and other cellular macromolecules, and the pathways involved are primarily oxidative stress pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triamcinolone Acetonide Impurities

Triamcinolone acetonide (TA), a structural analog, shares a corticosteroid backbone but differs in halogenation (single fluorine vs. FA’s difluoro groups). Key impurities include:

- TA Impurity C : 21-aldehyde hydrate (CAS 161740-69-8), a degradation product .

- TA Hexacetonide Impurity A : Shares an acetonide moiety but differs in methylation and hydroxylation patterns .

- 6β-Fluoro-Triamcinolone Acetonide Acetate: Structural isomer with a β-fluoro substitution (CAS 67438-37-3, MW 494.53) .

Table 1: Key Structural and Molecular Comparisons

Analytical and Regulatory Considerations

Analytical Methodologies

Regulatory Benchmarks

- FA: Compliance with EP/USP monographs requires impurity levels <0.5% (HPLC) .

- TA : Identified impurities must meet ICH Q3B thresholds, with degradation products monitored under accelerated stability conditions .

Biological Activity

Fluocinolone acetonide (FA) is a synthetic corticosteroid widely used for its anti-inflammatory properties. However, impurities in pharmaceutical formulations can significantly affect the biological activity and safety profile of the drug. This article provides a detailed overview of the biological activity of fluocinolone acetonide impurity, supported by data tables, case studies, and research findings.

Overview of Fluocinolone Acetonide

Fluocinolone acetonide is primarily utilized in treating conditions such as eczema, dermatitis, and other inflammatory skin disorders. Its mechanism of action involves binding to glucocorticoid receptors, leading to the inhibition of inflammatory mediators and processes such as vasodilation and leukocyte migration .

The biological activity of fluocinolone acetonide is characterized by several key mechanisms:

- Vasoconstriction : Fluocinolone acetonide induces vasoconstriction, which reduces blood flow to inflamed tissues.

- Immune Response Suppression : It suppresses the immune response by inhibiting the release of inflammatory mediators like prostaglandins and leukotrienes .

- Cell Proliferation Inhibition : The compound inhibits mitotic activity and fibroblast proliferation, which are critical in wound healing and scar formation.

| Mechanism | Effect |

|---|---|

| Glucocorticoid Receptor Agonist | Induces anti-inflammatory proteins (e.g., lipocortins) |

| Phospholipase A2 Inhibition | Reduces arachidonic acid release |

| Annexin Induction | Modulates inflammatory mediator synthesis |

Impurities and Their Impact

Recent studies have identified various impurities associated with fluocinolone acetonide formulations. Notably, hydroperoxide impurities have been linked to potential genotoxic effects . The identification of these impurities is crucial as they may alter the pharmacological profile of fluocinolone acetonide.

Case Study: Genotoxic Impurities

A study conducted on fluocinolone acetonide topical solutions revealed the presence of two novel hydroperoxide impurities. These impurities exhibited genotoxic properties in vitro, raising concerns about their safety in clinical applications .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of fluocinolone acetonide shows minimal systemic absorption when administered topically or via intravitreal implants. The half-life ranges from 1.3 to 1.7 hours, indicating rapid clearance from the systemic circulation .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-Life | 1.3 - 1.7 hours |

| Systemic Absorption | < 0.1 ng/ml |

| Metabolism | Primarily hepatic |

| Route of Elimination | Renal |

Clinical Implications

Fluocinolone acetonide has demonstrated efficacy in reducing inflammation associated with various ocular conditions when delivered via intravitreal implants. Clinical trials have shown that these implants can significantly decrease the recurrence of uveitis flares compared to untreated controls . However, monitoring for potential side effects, such as increased intraocular pressure or cataract formation, is essential.

Case Study: Ocular Applications

In a cohort study involving patients with birdshot chorioretinitis treated with fluocinolone implants, significant improvements in inflammation control were observed, although some patients required glaucoma surgery due to elevated intraocular pressure post-implantation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.